ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system found in various natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Mechanism of Action
Target of Action
Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate, as an indole derivative, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes in cellular processes . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their interactions with multiple targets . The affected pathways and their downstream effects would depend on the specific targets of this compound.
Result of Action
Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . The specific effects of this compound would depend on its specific targets and mode of action.
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate, have been found to interact with multiple receptors, which can be helpful in developing new useful derivatives . The presence of the carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Cellular Effects
Indole derivatives have been shown to have a wide range of effects on various types of cells and cellular processes . For instance, they have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , which can lead to changes in gene expression, enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For this specific compound, the starting materials would include 7-chloro-3-methylindole and ethyl chloroformate, which react under basic conditions to form the desired ester.
Industrial Production Methods
Industrial production of indole derivatives often employs catalytic methods to enhance yield and efficiency. The use of copper catalysts in the presence of ligands has been reported to facilitate the formation of indole rings . Additionally, continuous flow reactors are utilized in industrial settings to ensure consistent production and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles such as amines or thiols replace the chlorine atom in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 2-methylindole-3-carboxylate: Similar in structure but lacks the chlorine atom, leading to different reactivity and biological activity.
7-Bromo-6-chloro-3-(3-((6-fluoronaphthalen-1-yl)oxy)propyl)-1H-indole-2-carboxylate: Contains additional halogen atoms and a more complex side chain, resulting in distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and biological activity compared to other indole derivatives.
Properties
IUPAC Name |
ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZORAQABAAJOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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